molecular formula C7H13ClO5 B12100591 Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside CAS No. 4990-84-5

Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside

Cat. No.: B12100591
CAS No.: 4990-84-5
M. Wt: 212.63 g/mol
InChI Key: TZECRHYTLKLTSH-XUUWZHRGSA-N
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Description

The compound METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE (SC49IVI1MZ) is a derivative of glucose, specifically a glucopyranoside. It is characterized by the presence of a methyl group and a chlorine atom attached to the glucose molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE typically involves the chlorination of methyl glucopyranoside. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom. The process may involve the use of reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE .

Chemical Reactions Analysis

Types of Reactions: METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as methyl-6-hydroxy-6-deoxy-.beta.-D-glucopyranoside or methyl-6-amino-6-deoxy-.beta.-D-glucopyranoside can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction typically yields alcohols or alkanes.

Scientific Research Applications

METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE involves its interaction with specific molecular targets. The chlorine atom and the glucopyranoside structure allow it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE is unique due to the presence of both the chlorine atom and the deoxy modification. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

4990-84-5

Molecular Formula

C7H13ClO5

Molecular Weight

212.63 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1

InChI Key

TZECRHYTLKLTSH-XUUWZHRGSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CCl)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CCl)O)O)O

Origin of Product

United States

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